5-Benzothiazoleacetic acid, 2-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
5-Benzothiazoleacetic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound with the molecular formula C18H17NO3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazoleacetic acid, 2-(4-methoxyphenyl)-, ethyl ester typically involves the condensation of 2-aminobenzenethiol with 4-methoxyphenylacetic acid, followed by esterification with ethanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazoleacetic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Properties
CAS No. |
49702-17-2 |
---|---|
Molecular Formula |
C18H17NO3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)-1,3-benzothiazol-5-yl]acetate |
InChI |
InChI=1S/C18H17NO3S/c1-3-22-17(20)11-12-4-9-16-15(10-12)19-18(23-16)13-5-7-14(21-2)8-6-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
RGIKAFNNDOGWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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